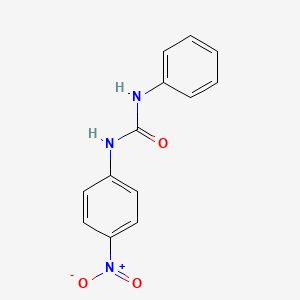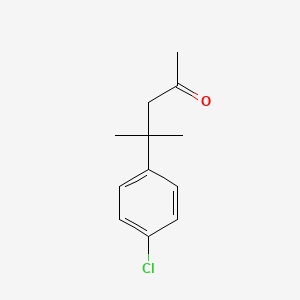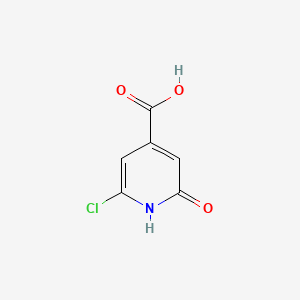
3-Bromo-N-(3-chloropropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 312.61 .科学的研究の応用
Photodynamic Therapy Applications :
- Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine substituted with benzenesulfonamide derivatives, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications :
- A study by Öncül, Öztürk, and Pişkin (2021) on zinc(II) phthalocyanine with new benzenesulfonamide derivatives highlighted its suitable and sufficient photosensitizing abilities for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Characterization in Chemical Research :
- Deng et al. (2021) conducted a study on the synthesis and characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, illustrating its use in analytical chemistry and material science (Deng et al., 2021).
Potential in Medicinal Applications :
- Siddiqui et al. (2008) analyzed carbamoylsulfonamide derivatives, highlighting their potential for medicinal applications due to their stabilization by extensive intra- and intermolecular hydrogen bonds (Siddiqui et al., 2008).
Antibacterial and Antifungal Activities :
- Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, evaluating their in vitro antibacterial and antifungal activities, showcasing the role of benzenesulfonamide derivatives in developing antimicrobial agents (Ranganatha et al., 2018).
Directed Metalation Group (DMG) in Organic Synthesis :
- Familoni (2002) discussed the role of benzenesulfonamide as a Directed Metalation Group in organic synthesis, illustrating its application in heterocyclic synthesis and in various chemical reactions (Familoni, 2002).
Safety and Hazards
The safety data sheet for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide suggests that it should be handled with care. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin or eyes, it should be washed off with plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
作用機序
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
生化学分析
Biochemical Properties
3-Bromo-N-(3-chloropropyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it can inhibit sulfonamide-sensitive enzymes, which are crucial in various metabolic pathways . The interactions between this compound and these enzymes are typically characterized by the formation of stable complexes, leading to the inhibition of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins, leading to changes in downstream signaling pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with target enzymes, leading to enzyme inhibition. This compound can form covalent bonds with the active sites of enzymes, thereby blocking their activity . Additionally, this compound can influence gene expression by binding to regulatory proteins and altering their activity . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to more pronounced effects on cell signaling and gene expression . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in the metabolism of sulfonamides, thereby affecting metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors, influencing their availability and activity in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it can accumulate in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can be targeted to other organelles, such as the mitochondria, where it can affect mitochondrial function and metabolism .
特性
IUPAC Name |
3-bromo-N-(3-chloropropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZZPTJKKBQFPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650320 |
Source


|
| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-46-4 |
Source


|
| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)




